

MI-773 pharmacological profile

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Compound Focus: MI-773

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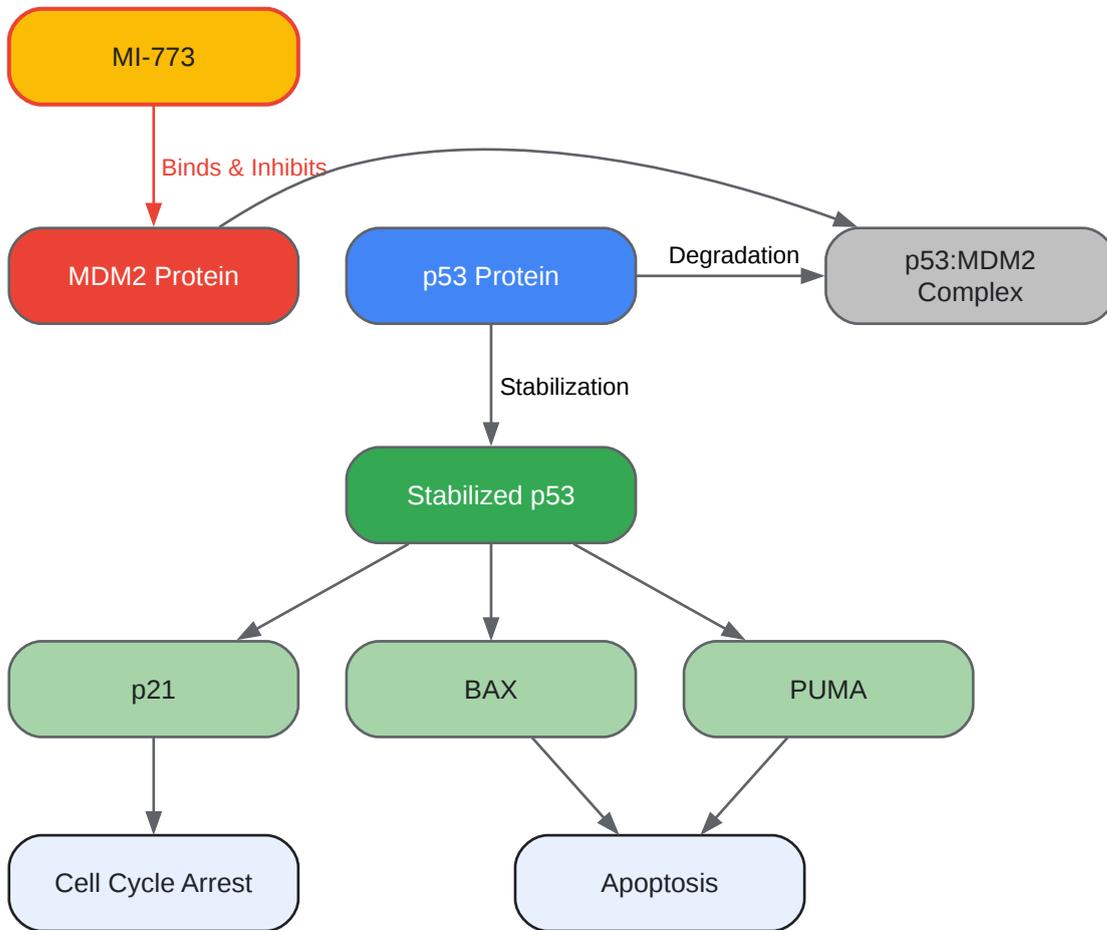
Introduction to MI-773

MI-773 (also known as SAR405838) is a potent and selective small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene, designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor p53. By binding to MDM2, **MI-773** stabilizes p53, reactivating its tumor-suppressive functions in cancers with wild-type TP53. This makes it a promising therapeutic candidate for a wide range of malignancies where the p53 pathway is intact but suppressed [1] [2].

Mechanism of Action (MoA) & Signaling Pathways

The core mechanism of **MI-773** involves targeted disruption of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds p53, leading to its nuclear export, ubiquitination, and proteasomal degradation, thereby maintaining low cellular levels of p53. **MI-773** binds with high affinity to the p53-binding pocket of MDM2 (reported $K_d = 8.2$ nM), preventing this interaction [3] [2].

This disruption stabilizes p53, leading to its accumulation and subsequent transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The diagram below illustrates this core pathway and its functional consequences in a cancer cell.



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MI-773 stabilizes p53 by disrupting its interaction with MDM2, leading to cell cycle arrest and apoptosis.

Pharmacological Profile & Anti-Tumor Efficacy

MI-773 exhibits pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range. The table below summarizes its key pharmacological and efficacy data.

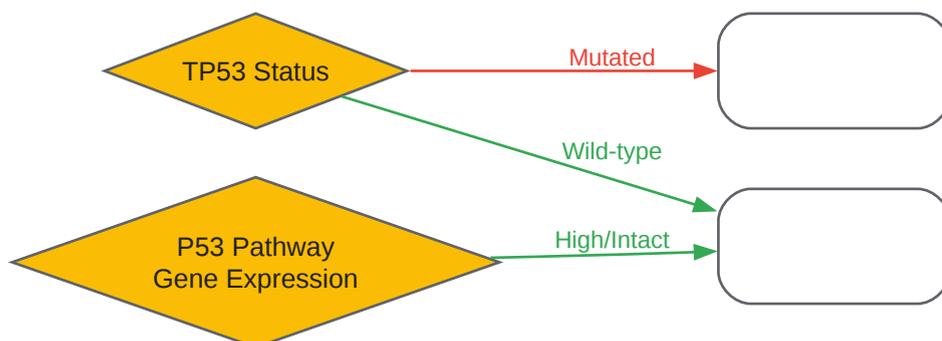
Parameter	Details	Source/Context
Molecular Target	MDM2-p53 protein-protein interaction	[3] [2]
Binding Affinity (Kd)	8.2 nM	[2]

Parameter	Details	Source/Context
Reported IC ₅₀ Range	0.11 µM to 30.8 µM (across 274 cell lines)	[1]
Median IC ₅₀	13.4 µM	[1]
Most Sensitive Cancer Types	Melanoma, Sarcoma, Renal Cancer, Gastric Cancer, Leukaemia, Lymphoma, Neuroblastoma	[1] [3] [4]
Key Predictive Biomarker	Wild-type TP53 status	[1] [4]

A large-scale in vitro pharmacogenomics study across 274 annotated human cancer cell lines demonstrated that **MI-773**'s activity is highly selective. Approximately **15% of cell lines were highly sensitive** (IC₅₀ < 1 µM), while the majority (71%) were resistant (IC₅₀ ≥ 10 µM) [1]. COMPARE analyses confirmed that its sensitivity profile strongly correlates with that of other MDM2 inhibitors like Nutlin-3a (Spearman ρ = 0.83), but **MI-773** shows superior potency [1].

Predictive Biomarkers for Sensitivity & Resistance

The efficacy of **MI-773** is strongly dependent on the genetic profile of the cancer cells. The following diagram illustrates the logical relationship between key molecular features and the predicted response to **MI-773**.



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*TP53 status is the primary biomarker for **MI-773** sensitivity; wild-type TP53 predicts response.*

- **Primary Determinant of Sensitivity:** Wild-type **TP53** status is the most significant biomarker. Cell lines with TP53 mutations are overwhelmingly resistant to **MI-773** ($p = 8.56E-15$) [1].
- **Enhanced Predictive Model:** Beyond TP53 status alone, an integrated biomarker incorporating the aggregated expression levels of **11 genes** involved in the p53 signaling pathway can more reliably predict sensitivity or resistance to MDM2 inhibitors like **MI-773** [1].

Detailed Experimental Protocols

The following section details key methodologies used in preclinical studies to evaluate the efficacy and mechanism of action of **MI-773**.

Cell Viability and Proliferation Assays

- **Purpose:** To determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC_{50}) of **MI-773**.
- **Protocol (CCK-8 Assay):**
 - **Cell Seeding:** Seed cells (e.g., 2×10^4 cells/well for NB lines) in 96-well plates and allow to adhere overnight [3].
 - **Compound Treatment:** Treat cells with a concentration gradient of **MI-773** (e.g., $0.05 \mu\text{M}$ to $20 \mu\text{M}$) for 24-72 hours. Use DMSO as a vehicle control [3] [4].
 - **Viability Measurement:** Add CCK-8 reagent to each well and incubate for 2-4 hours at 37°C .
 - **Absorbance Reading:** Measure the absorbance at 450 nm using a plate spectrophotometer.
 - **Data Analysis:** Calculate the relative survival rates and determine IC_{50} values using software like GraphPad Prism [3].

Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify **MI-773**-induced programmed cell death.
- **Protocol (Annexin V/PI Staining):**
 - **Treatment & Harvest:** Treat cells (e.g., 1×10^5 cells/well in a 6-well plate) with varying concentrations of **MI-773** ($0-10 \mu\text{M}$) for 48 hours. Harvest cells, including floating and adherent populations [3].
 - **Washing:** Wash cells with cold PBS.
 - **Staining:** Resuspend cell pellet in a binding buffer containing FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark at room temperature.

- **Flow Cytometry:** Analyze stained cells using a flow cytometer (e.g., Beckman Gallios) within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is determined [3].

Colony Formation Assay

- **Purpose:** To assess long-term clonogenic survival and anchorage-independent growth after **MI-773** treatment.
- **Protocol:**
 - **Low-Density Seeding:** Seed a low number of cells (e.g., 2×10^3 cells/well for NB lines) in a 6-well plate [3].
 - **Long-Term Treatment:** Treat cells with serial concentrations of **MI-773** (e.g., 0, 0.5, 1, 5, 10 μ M) for up to two weeks, refreshing the drug and medium as needed.
 - **Fixation and Staining:** After the incubation period, aspirate the medium, fix colonies with 100% methanol for 15 minutes, and stain with Giemsa solution for 1 hour at room temperature.
 - **Quantification:** Wash, air-dry plates, and manually count colonies with a diameter of ≥ 1 mm. A significant reduction in colony number indicates loss of long-term proliferative capacity [3].

Combination Therapy & Clinical Outlook

MI-773 shows promise not only as a monotherapy but also in combination with existing chemotherapeutics.

- **Synergy with Chemotherapy:** In p53 wild-type neuroblastoma cells, **MI-773** significantly augmented the cytotoxic effects of **doxorubicin (Dox)**. The combination enhanced the expression of p53, MDM2, p21, BAX, and PUMA, and increased cleavage of PARP and Caspase-3 compared to Dox alone. This was effective even in a chemo-resistant cell line (LA-N-6), suggesting potential to overcome resistance [4].
- **In Vivo Validation:** In an orthotopic neuroblastoma xenograft mouse model, **MI-773** (30 mg/kg, administered intraperitoneally daily for 3 days) successfully induced p53-mediated apoptosis, as evidenced by increased levels of p53, p21, and cleaved PARP in harvested tumors [4].
- **Clinical Development:** Early-phase clinical trials (Phase I) in patients with advanced solid tumors have indicated that **MI-773** has an acceptable safety profile, both as a single agent and in combination with other drugs like the MEK inhibitor pimasertib [1].

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To cite this document: Smolecule. [MI-773 pharmacological profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548242#mi-773-pharmacological-profile>]

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